Tribasic lead sulfate

Description

Properties

Molecular Formula |

O7Pb4S |

|---|---|

Molecular Weight |

9.7e+02 g/mol |

IUPAC Name |

lead(2+);oxygen(2-);sulfate |

InChI |

InChI=1S/H2O4S.3O.4Pb/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);;;;;;;/q;3*-2;4*+2/p-2 |

InChI Key |

OCWMFVJKFWXKNZ-UHFFFAOYSA-L |

Canonical SMILES |

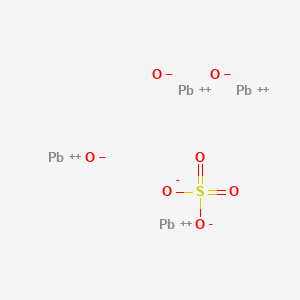

[O-2].[O-2].[O-2].[O-]S(=O)(=O)[O-].[Pb+2].[Pb+2].[Pb+2].[Pb+2] |

Origin of Product |

United States |

Scientific Research Applications

Paints and Coatings

Role in Durability and Corrosion Resistance

- TBLS is commonly used as a pigment in paints and coatings. Its exceptional opacity enhances the durability of coatings, providing protection against environmental factors such as moisture and UV radiation. This makes it a preferred additive for exterior paints where longevity is crucial .

Case Study: Paint Formulations

- A study conducted on various paint formulations demonstrated that the inclusion of TBLS significantly improved the weather resistance and overall longevity of the paint compared to formulations without this additive. The findings indicated that TBLS contributes not only to aesthetic qualities but also to functional performance under harsh conditions .

Polyvinyl Chloride Stabilization

Heat Stabilizer in PVC Production

- Tribasic lead sulfate serves as a heat stabilizer in the production of polyvinyl chloride (PVC). It prevents thermal degradation during processing and end-use applications, ensuring that the material retains its properties over time .

Performance Comparison

- In comparative tests between PVC formulations with and without TBLS, those containing TBLS exhibited superior thermal stability. For instance, formulations were subjected to high temperatures during processing; those with TBLS maintained structural integrity better than those without it .

Battery Production

Enhancement of Battery Performance

- In lead-acid batteries, TBLS is used as an additive that improves charging efficiency and overall battery stability. It plays a critical role in the formation of the negative active material within the battery plates .

Research Findings

- Research indicates that batteries incorporating TBLS show improved discharge characteristics and longer life cycles compared to standard formulations. A specific study highlighted that batteries with TBLS demonstrated a 15% increase in energy efficiency during charge-discharge cycles .

Emerging Applications in Nanotechnology

Integration into Advanced Materials

- Recent studies have explored the potential of TBLS in nanotechnology applications. The unique crystalline structure of TBLS is being investigated for use in advanced materials, including drug delivery systems and other biomedical applications .

Future Prospects

- Ongoing research aims to leverage the properties of TBLS at the nanoscale, which could lead to innovative solutions in material science and medicine. This includes exploring its potential as a component in nanocomposites that require enhanced mechanical properties or thermal stability .

Environmental Considerations

Safety and Handling

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrabasic Lead Sulfate (4PbO·PbSO₄, 4BS)

- Crystal Structure and Morphology : 4BS forms larger prismatic crystals (10–100 μm long, 3–15 μm diameter) compared to 3BS, resulting in denser, mechanically robust battery plates .

- Battery Performance :

- Synthesis Conditions : 3BS forms below 70°C, while 4BS requires temperatures above 71.1°C .

| Property | 3BS | 4BS |

|---|---|---|

| Crystal Size | 1–4 μm (length) | 10–100 μm (length) |

| Density (g/cm³) | 6.5 | 7.2 |

| Solubility in Water | 0.0262 g/L | 0.015 g/L |

| Battery Phase | β-PbO₂ | α-PbO₂ |

| Optimal Synthesis Temp | <70°C | >70°C |

Dibasic Lead Stearate (2PbO·Pb(C₁₈H₃₅O₂)₂)

- Thermal Stabilization : Outperforms 3BS in PVC stabilization due to superior acid absorption and compatibility with PVC chains. The stabilizer efficacy order is: lead stearate > dibasic lead phthalate > dibasic lead stearate > tribasic lead sulfate .

- Environmental Impact : Unlike 3BS, dibasic lead stearate fully converts to lead chloride during PVC degradation, reducing residual acid generation .

Lead Maleate Complexes

- Structure and Applications: Lead maleates (e.g., tribasic lead maleate) are heterometallic compounds used in specialized coatings and catalysts. Unlike 3BS, they exhibit organometallic bonding and higher solubility in organic solvents, limiting their utility in aqueous systems like batteries .

Data Tables

Table 1: Comparative Properties of Lead Sulfates

| Parameter | 3BS | 4BS | Dibasic Lead Stearate |

|---|---|---|---|

| Chemical Formula | 3PbO·PbSO₄·H₂O | 4PbO·PbSO₄ | 2PbO·Pb(C₁₈H₃₅O₂)₂ |

| Primary Use | Batteries, PVC stabilizers | Long-life batteries | PVC thermal stabilization |

| Thermal Stability | Moderate | High | High |

| Water Solubility | 0.0262 g/L | 0.015 g/L | Insoluble |

| JCPDS Reference Code | 01-088-0552 | 00-023-0333 | N/A |

Table 2: Battery Performance Metrics

| Metric | 3BS-Based Batteries | 4BS-Based Batteries |

|---|---|---|

| Initial Capacity | High | Moderate |

| Cycle Life | 500–600 cycles | 800–1000 cycles |

| Plate Porosity | High | Low |

| Manufacturing Cost | Lower | Higher |

Preparation Methods

Process Overview

This method repurposes lead mud—a byproduct of spent lead-acid batteries—into tribasic lead sulfate through desulfurization, nitric acid leaching, and alkaline conversion. The steps include:

-

Desulfurization : Lead mud reacts with sodium carbonate (Na₂CO₃) to convert lead sulfate (PbSO₄) into lead carbonate (PbCO₃).

-

Nitric Acid Leaching : PbCO₃ is dissolved in nitric acid (HNO₃) to form lead nitrate (Pb(NO₃)₂).

-

Sulfuric Acid Precipitation : Pb(NO₃)₂ reacts with sulfuric acid (H₂SO₄) to precipitate purified PbSO₄.

-

Alkaline Synthesis : Purified PbSO₄ is treated with sodium hydroxide (NaOH) to yield this compound.

Key Parameters and Outcomes

Optimal conditions derived from scaled experiments:

| Parameter | Example 1 | Example 2 | Example 3 (Scale-Up) |

|---|---|---|---|

| NaOH Concentration | 20% | 15% | 15% |

| Reaction Time (min) | 60 | 40 | 40 |

| Temperature (°C) | Ambient | Ambient | Ambient |

| PbO Content in Product | 89.7% | 89.5% | 89.9% |

The process achieves >89% PbO purity and demonstrates scalability, with Example 3 producing 1,102 g of product from 2,000 g of lead mud. Residual nitric acid from leaching is recycled, enhancing cost-efficiency.

Ammonia-Mediated Synthesis

Reaction Mechanism

This method utilizes aqueous ammonia (NH₃) or ammonium sulfate ((NH₄)₂SO₄) to convert PbSO₄ or lead monoxide (PbO) into this compound monohydrate (3PbO·PbSO₄·H₂O). Key reactions include:

-

PbSO₄ + NH₃ + H₂O → 3PbO·PbSO₄·H₂O + (NH₄)₂SO₄

-

PbO + (NH₄)₂SO₄ + NH₃ → 3PbO·PbSO₄·H₂O

Operational Conditions

Critical parameters from patent examples:

| Starting Material | Reagent Composition | Reaction Time | Temperature (°C) | Product Purity |

|---|---|---|---|---|

| PbSO₄ | 0.88 NH₃ + H₂O | 20 sec | Ambient | >99% monohydrate |

| PbO | NH₃ + (NH₄)₂SO₄ | 48 hours | Ambient | Complete conversion |

| Lead ammonium sulfate | 0.89 NH₃ | 2 hours | Ambient | Pure monohydrate |

Heating the monohydrate to 215°C for 4 hours yields anhydrous this compound (3PbO·PbSO₄) with a 1.91% weight loss.

Nitric Acid-Based Conversion from Electrolytic Lead Slag

Industrial Workflow

Electrolytic lead slag or dross is processed through nitric acid dissolution, sulfuric acid precipitation, and NaOH alkalization:

-

Nitric Acid Leaching :

-

Sulfuric Acid Precipitation :

-

Alkaline Synthesis :

Efficiency and Byproduct Management

-

Nitric Acid Recovery : Residual HNO₃ is concentrated and reused, minimizing waste.

-

Purity : Final products consistently exceed 89% PbO content , comparable to lead mud methods.

Smelting Clinker Processing

Multistep Conversion

Lead smelting clinker (PbO-rich residues) is transformed via:

-

Ammonium Bicarbonate Conversion :

-

Fluorosilicic Acid Leaching : Dissolves impurities.

-

Sulfuric Acid Precipitation : Generates PbSO₄.

-

NaOH Synthesis : Converts PbSO₄ to this compound.

Challenges and Adaptations

-

Impurity Removal : Fluorosilicic acid leaching is critical for eliminating silica and metal contaminants.

-

Scalability : Limited data on large-scale implementation compared to lead mud recycling.

Comparative Analysis of Methods

Industrial Viability

| Method | Raw Material Cost | Energy Intensity | PbO Purity | Environmental Impact |

|---|---|---|---|---|

| Lead Mud Recycling | Low (waste-based) | Moderate | 89–90% | Low (closed-loop HNO₃) |

| Ammonia-Mediated | Moderate | Low | >99% | Moderate (NH₃ handling) |

| Nitric Acid Conversion | High (HNO₃ use) | High | 89–90% | Moderate (NO₂ emissions) |

| Smelting Clinker | Variable | High | 85–88% | High (acid waste) |

Q & A

Q. How does 3BS compare to other lead-based stabilizers in polymer matrices?

- Methodological Answer : Stabilizer efficacy follows: Lead stearate > dibasic lead phthalate > dibasic lead stearate > this compound .

- Mechanism : 3BS reacts with HCl byproducts during PVC degradation but produces residual acid, limiting its stabilizer activity .

Q. What advanced characterization methods resolve 3BS decomposition pathways during battery cycling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.